molecular formula C8H7ClN4O2S B14041393 Ethyl 5-chlorothiazolo[5,4-d]pyrimidin-2-ylcarbamate

Ethyl 5-chlorothiazolo[5,4-d]pyrimidin-2-ylcarbamate

Cat. No.: B14041393
M. Wt: 258.69 g/mol
InChI Key: MXDFPKDNQYNZPK-UHFFFAOYSA-N
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Description

Ethyl (5-chlorothiazolo[5,4-d]pyrimidin-2-yl)carbamate is a heterocyclic compound that contains a thiazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-chlorothiazolo[5,4-d]pyrimidin-2-yl)carbamate typically involves the reaction of 5-chlorothiazolo[5,4-d]pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-chlorothiazolo[5,4-d]pyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (5-chlorothiazolo[5,4-d]pyrimidin-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of topoisomerase I.

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl (5-chlorothiazolo[5,4-d]pyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of the DNA strand and thereby inhibiting DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (5-chlorothiazolo[5,4-d]pyrimidin-2-yl)carbamate is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to inhibit topoisomerase I sets it apart from other similar compounds, making it a valuable candidate for anticancer research .

Properties

Molecular Formula

C8H7ClN4O2S

Molecular Weight

258.69 g/mol

IUPAC Name

ethyl N-(5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)carbamate

InChI

InChI=1S/C8H7ClN4O2S/c1-2-15-8(14)13-7-11-4-3-10-6(9)12-5(4)16-7/h3H,2H2,1H3,(H,11,13,14)

InChI Key

MXDFPKDNQYNZPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=CN=C(N=C2S1)Cl

Origin of Product

United States

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